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Compound of Interest

Compound Name: 2-Chlorothiophenol

Cat. No.: B146423 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data

for 2-Chlorothiophenol. Due to a scarcity of experimental data, this document focuses on

computationally derived values from recent scientific literature. The information presented

herein is crucial for understanding the energetic properties of 2-Chlorothiophenol, which is a

key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.

Core Thermochemical Data
The thermochemical properties of 2-Chlorothiophenol have been investigated through

computational chemistry methods. A comprehensive study by Altarawneh and Al-Muhtaseb

calculated a range of thermochemical parameters for all chlorothiophenol congeners.[1] While

the full dataset from this study requires access to the complete publication, the abstract

confirms the calculation of standard enthalpies of formation, standard entropies, and heat

capacities.[1] Another theoretical study by Omari et al. provides a specific value for the

enthalpy change associated with the formation of the 2-monochlorothiophenoxy radical.

A summary of the currently available quantitative data is presented in the table below.
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Thermochemical
Parameter

Value Method Source

Standard Enthalpy of

Formation (ΔHf°)
Calculated

Isodesmic Work

Reactions & DFT

Altarawneh and Al-

Muhtaseb (2025)[1]

Standard Entropy (S°) Calculated
Hindered Rotor

Treatment

Altarawneh and Al-

Muhtaseb (2025)[1]

Heat Capacity (Cp) Calculated
Hindered Rotor

Treatment

Altarawneh and Al-

Muhtaseb (2025)[1]

Enthalpy change for

2-

monochlorothiopheno

xy radical formation

70.78 kcal mol-1
DFT (B3LYP/6-31+G

& 6-31G+(d,p))
Omari et al. (2016)[2]

Computational Methodologies
The determination of thermochemical data for 2-Chlorothiophenol has relied on sophisticated

computational protocols. These methods provide reliable estimates in the absence of

experimental values.

Isodesmic Work Reactions and Density Functional
Theory (DFT)
A principal computational study on the thermochemical properties of chlorothiophenols,

including the 2-chloro isomer, employed isodesmic work reactions.[1] This method involves

balancing the number of each type of bond on both sides of a hypothetical reaction to cancel

out systematic errors in the quantum chemical calculations, leading to more accurate enthalpy

of formation values.

The general workflow for this approach is as follows:

Geometry Optimization: The three-dimensional structure of 2-Chlorothiophenol and the

reference molecules in the isodesmic reaction are optimized using Density Functional Theory

(DFT).
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Frequency Calculations: Vibrational frequency calculations are performed to confirm that the

optimized structures correspond to energy minima and to obtain zero-point vibrational

energies (ZPVE) and thermal corrections.

Single-Point Energy Calculations: Higher-level electronic structure calculations are

performed on the optimized geometries to obtain accurate electronic energies.

Enthalpy of Formation Calculation: The enthalpy of formation of the target molecule (2-
Chlorothiophenol) is calculated using the calculated enthalpies of the isodesmic reaction

and the known experimental enthalpies of formation of the reference compounds.

Standard entropies and heat capacities were also calculated, treating the internal rotation of

the S-H group as a hindered rotor to improve accuracy.[1]

DFT Calculations for Reaction Kinetics and
Thermochemistry
Another computational investigation into the reaction mechanisms of chlorothiophenols utilized

Density Functional Theory (DFT) with the MPWB1K functional to study their reactions with

oxygen radicals.[3] While focused on kinetics, this study also involved the calculation of

thermochemical properties. The methodology included:

Structure Optimization: Geometries of reactants, transition states, and products were

optimized.

Vibrational Frequency Analysis: This was used to characterize stationary points and to

calculate zero-point energies.

Thermochemical Property Calculation: The study computed structural parameters and

thermochemical properties to understand the reaction pathways.

A separate theoretical investigation on the thermolysis of 2-monochlorothiophenol also

employed DFT with the B3LYP correlation functional and 6-31+G and 6-31G+(d,p) basis sets to

determine thermochemical results.[2]

Visualizing the Computational Workflow
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The following diagram illustrates a generalized workflow for the computational determination of

thermochemical data for molecules like 2-Chlorothiophenol, based on the methodologies

described in the cited literature.
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Caption: Computational workflow for determining thermochemical data.
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As 2-Chlorothiophenol continues to be a molecule of interest in synthetic chemistry, further

experimental validation of these computationally derived thermochemical data would be a

valuable contribution to the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

2. journals.kabarak.ac.ke [journals.kabarak.ac.ke]

3. researchgate.net [researchgate.net]

To cite this document: BenchChem. [In-depth Technical Guide on the Thermochemical Data
of 2-Chlorothiophenol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b146423#thermochemical-data-for-2-chlorothiophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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